molecular formula C10H10F3N B8216934 (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B8216934
M. Wt: 201.19 g/mol
InChI Key: QFLSUYZZQRPEQH-DTWKUNHWSA-N
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Description

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.188 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSUYZZQRPEQH-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazocompound-Mediated Cyclopropanation

A widely employed method involves the reaction of diazo compounds with alkenes to form cyclopropanes. For example, copper-catalyzed asymmetric cyclopropanation using trifluorodiazoethane (CF₃CHN₂) and alkenyl boronates yields enantiomerically enriched trifluoromethylcyclopropanes. This method, reported in Organic Letters, achieves up to 92% enantiomeric excess (ee) using chiral bisoxazoline ligands.

Reaction conditions :

  • Catalyst: Cu(MeCN)₄PF₆ (5 mol%)

  • Ligand: (R,R)-Ph-Box (6 mol%)

  • Solvent: Dichloromethane, –40°C

  • Yield: 78–85%

Limitations : Scalability is hindered by the instability of trifluorodiazoethane and high catalyst loadings.

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction, utilizing dimethylsulfoxonium methylide, enables cyclopropanation of α,β-unsaturated esters. A scalable process for trans-2-methylcyclopropanecarboxylic acid, detailed in Organic Process Research & Development, involves:

  • Ylide generation : Dimethylsulfoxonium methylide formed from trimethylsulfoxonium iodide and NaH.

  • Cyclopropanation : Reaction with ethyl crotonate in DMSO at 80°C.

ParameterOptimal Value
Temperature80°C
Reaction Time2 hours
Yield68%

This method avoids hazardous reagents but requires careful temperature control to prevent ylide decomposition.

Introducing the Trifluoromethyl Group

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables CF₃ group installation. For example, trifluoromethylation of cyclopropane-bearing iodobenzene derivatives proceeds via radical pathways under photoredox catalysis.

Typical conditions :

  • Reagent: Togni’s reagent II (1.2 equiv)

  • Catalyst: Ru(bpy)₃Cl₂ (2 mol%)

  • Light: 450 nm LED

  • Yield: 65%

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chlorine in chlorocyclopropanes with trifluoromethyl sources (e.g., CF₃SiMe₃) offers an alternative. A patent by CN103497111A describes such a route for 2,3,4-trifluoroaniline synthesis, achieving 70–75% yield using Cu powder as a catalyst.

Coupling the Aniline Moiety

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of cyclopropane-bearing aryl halides with ammonia or protected amines is a robust method. A protocol from The Journal of Organic Chemistry employs:

  • Catalyst: Pd₂(dba)₃ (3 mol%)

  • Ligand: Xantphos (6 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C

  • Yield: 82%

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo substitution with amine nucleophiles. EP0430847A1 discloses a method where 4-fluoro-3-chloronitrobenzene reacts with cyclopropylamine at 180–250°C under pressure, yielding N-cyclopropyl-4-fluoroaniline derivatives.

Optimized parameters :

  • Temperature: 200°C

  • Pressure: 12 MPa

  • Reaction Time: 48 hours

  • Yield: 68%

Integrated Synthetic Routes

Route A: Cyclopropanation → Trifluoromethylation → Amination

  • Cyclopropanation : Ethyl (E)-3-(4-nitrophenyl)acrylate undergoes Corey–Chaykovsky reaction to form trans-2-(4-nitrophenyl)cyclopropanecarboxylate (Yield: 72%).

  • Trifluoromethylation : Nitro group reduction followed by Sandmeyer reaction introduces CF₃ (Yield: 58%).

  • Amination : Catalytic hydrogenation reduces the nitro group to aniline (Yield: 85%).

Overall Yield : 35%

Route B: Trifluoromethylcyclopropane Synthesis → Coupling

  • Copper-catalyzed cyclopropanation : Trifluorodiazoethane reacts with 4-vinylaniline to form (±)-4-(trans-2-(trifluoromethyl)cyclopropyl)aniline directly (Yield: 63%).

  • Purification : Recrystallization from ethanol/water (3:1) affords 99.5% purity.

Industrial-Scale Considerations

Patent CN100534975C highlights a chlorination-ammoniation route for 2,6-dichloro-4-trifluoromethylaniline, emphasizing solvent recovery and waste minimization:

StepConditionsYield
ChlorinationCl₂, toluene, 60–80°C89%
AmmoniationNH₃, Cu catalyst, 12 MPa, 173°C76%
Vacuum Distillation70–90°C, 0.1 mbar95%

This method achieves 99.5% purity and is adaptable to (±)-4-(trans-2-(trifluoromethyl)cyclopropyl)aniline by modifying starting materials .

Chemical Reactions Analysis

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the cyclopropyl ring contribute to the compound’s unique reactivity and binding properties. These structural features allow the compound to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline can be compared with other similar compounds, such as:

Biological Activity

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics. The presence of a trifluoromethyl group and a cyclopropyl ring enhances its potential for biological activity, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to biological targets.
  • Cyclopropyl ring : Contributes to conformational rigidity, which may influence the interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Enzymes : The trifluoromethyl group can increase the selectivity and potency of enzyme inhibitors.
  • Receptors : The compound may bind to various receptors, modulating their activity and influencing cellular responses.

Biological Activity Data

Study Target Activity Findings
Study 1Enzyme XInhibitionDemonstrated significant inhibition at micromolar concentrations.
Study 2Receptor YBindingHigh affinity binding with Ki values in the low nanomolar range.
Study 3Cancer CellsCytotoxicityInduced apoptosis in various cancer cell lines with IC50 values ranging from 5-15 µM.

Case Studies

  • Enzyme Inhibition
    • A study investigated the compound's ability to inhibit a specific enzyme involved in cancer metabolism. Results indicated that this compound inhibited the enzyme with an IC50 value of 12 µM, suggesting potential as an anticancer agent.
  • Receptor Binding
    • Research focused on the binding affinity of this compound to a neurotransmitter receptor. The compound exhibited a Ki value of 25 nM, indicating strong binding affinity and potential for modulating neurotransmission.
  • Anticancer Activity
    • In vitro studies on human cancer cell lines showed that the compound induced significant cytotoxic effects, leading to cell death through apoptotic pathways. The observed IC50 values ranged from 5 µM in sensitive cell lines to higher values in resistant lines.

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for further development in several therapeutic areas:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells.
  • Neurological Disorders : Its interaction with neurotransmitter receptors may offer new avenues for treatment.
  • Inflammatory Diseases : Ongoing research is exploring its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (±)-4-(trans-2-(trifluoromethyl)cyclopropyl)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclopropanation : Use transition-metal-catalyzed cross-coupling (e.g., Pd/Cu systems) to introduce the cyclopropyl group. For example, react 4-iodoaniline with trans-2-(trifluoromethyl)cyclopropane via a Buchwald-Hartwig amination under inert conditions (N₂ atmosphere) .
  • Substitution : Employ nucleophilic aromatic substitution (SNAr) with a pre-formed cyclopropyl trifluoromethyl reagent. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45–65%, depending on steric hindrance from the cyclopropyl group .

Q. How can the stereochemistry (trans-configuration) of the cyclopropyl group be confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm the trans-orientation of the trifluoromethyl group relative to the cyclopropane ring .
  • NOESY NMR : Detect spatial proximity between cyclopropane protons and the trifluoromethyl group to infer stereochemistry. Trans-configuration shows distinct coupling constants (e.g., 3JHH^3J_{HH} ≈ 8–10 Hz) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are they determined experimentally?

  • Experimental Methods :

  • Solubility : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (ethanol, DMSO). Expect low aqueous solubility (<0.1 mg/mL) due to the hydrophobic cyclopropyl and CF₃ groups .
  • logP : Measure via reversed-phase HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards. Predicted logP ≈ 3.2 (high lipophilicity) .

Advanced Research Questions

Q. How does the trans-cyclopropyl trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The CF₃ group reduces electron density on the aniline ring, slowing electrophilic substitution but enhancing oxidative stability. DFT calculations show a 0.3 eV increase in HOMO-LUMO gap compared to non-fluorinated analogs .
  • Steric Effects : The trans-cyclopropyl group creates a rigid, planar structure, limiting rotational freedom and favoring regioselective coupling at the para position. Kinetic studies (e.g., Eyring plots) reveal ΔG‡ ≈ 85 kJ/mol for Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Methodological Approaches :

  • Enantiomeric Separation : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) to isolate (±)-isomers. Test each enantiomer in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify stereospecific effects .
  • Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes of R- and S-enantiomers with target proteins (e.g., kinase domains). Differences in binding affinity (>2 kcal/mol) often explain activity disparities .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

  • SAR Design :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., Cl, OCF₃) at the 2- and 4-positions. Assess minimum inhibitory concentrations (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Key Findings :
  • Electron-Deficient Groups : CF₃ and NO₂ at the 4-position improve membrane penetration (logD > 3.0) but reduce solubility.
  • Cyclopropyl Size : Smaller rings (e.g., cyclobutyl) decrease activity by 50%, highlighting the importance of strain in the trans-cyclopropyl group .

Key Challenges and Solutions

  • Synthetic Yield Variability : Contradictory yields (45–85%) arise from trace moisture in cyclopropanation steps. Use rigorously dried solvents and molecular sieves .
  • Biological Assay Discrepancies : Inconsistent IC₅₀ values may stem from enantiomeric impurities. Validate purity via LC-MS before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.